![molecular formula C6H3BrClN3 B1605302 3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-64-2](/img/structure/B1605302.png)

3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

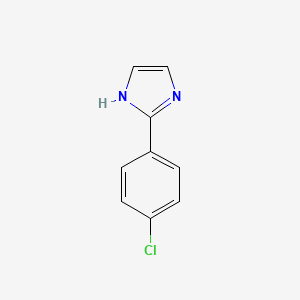

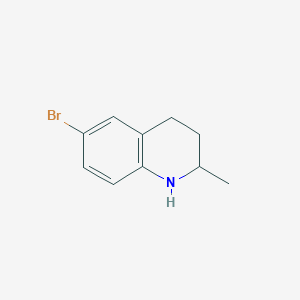

“3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives has been reported in the literature . For instance, one method involves the oxidative cyclization of pyrimidinylhydrazines of various aryl aldehydes with iodobenzene diacetate in methanol .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine” can be inferred from its name. It contains a triazolo[4,3-a]pyridine core, which is a fused ring system combining a pyridine ring and a 1,2,4-triazole ring . The compound is substituted at the 3-position with a bromine atom and at the 5-position with a chlorine atom .Orientations Futures

The future directions for “3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine” could involve further exploration of its chemistry and potential biological activities. Given the known biological activities of triazole compounds , it could be interesting to investigate the potential of this compound in various biological applications.

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus a key player in cell proliferation .

Mode of Action

3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the proliferation of cells, especially cancer cells, is hindered .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation of the S phase, where DNA replication occurs. By inhibiting CDK2, 3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine prevents the cell from entering the S phase, thereby halting cell division and proliferation .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests that it has suitable bioavailability

Result of Action

The primary result of 3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, thereby halting their division and proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Propriétés

IUPAC Name |

3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-10-9-5-3-1-2-4(8)11(5)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCCMVKMXZJZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314914 | |

| Record name | 3-Bromo-5-chloro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

66999-64-2 | |

| Record name | 3-Bromo-5-chloro-1,2,4-triazolo[4,3-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 289802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66999-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-5-chloro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1605240.png)